2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Description
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Physico-Chemical Properties
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, being structurally related to 1,2,4-triazole derivatives, is part of an interesting class of compounds with significant relevance in scientific research. Such compounds have been synthesized and evaluated for various properties and potential applications. For instance, the study of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole has contributed to understanding the physico-chemical properties and potential utility of similar compounds in medicinal and pharmaceutical fields (Parchenko, 2019) [https://consensus.app/papers/synthesis-properties-3thio-3thio-4amino-derivatives-parchenko/3ae4f838dcca58429aa7288e7628e3fd/?utm_source=chatgpt].
Biological Activities and Applications
1,2,4-Triazole derivatives exhibit a range of biological activities, which makes them a significant focus in the development of new therapeutic agents. Their potential includes antimicrobial, antifungal, and anticancer activities, among others. For example, research into new 1,2,4-triazole derivatives has shown promising directions in creating biologically active substances with potential medical applications (Ohloblina, 2022) [https://consensus.app/papers/features-124triazole-derivatives-literature-review-ohloblina/d22816b59f8b52f69ea91d3e92d3c7ff/?utm_source=chatgpt].
Environmental Impact and Degradation
The degradation of related compounds, like acetaminophen, through advanced oxidation processes highlights the environmental impact and the importance of understanding the degradation pathways of such chemical compounds. This knowledge is crucial for assessing their persistence in the environment and potential toxicity (Qutob et al., 2022) [https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Chemical Reactivity and Synthesis
The synthesis and reactivity of 1,2,4-triazole-3-thione derivatives, which share a core structural motif with the compound , provide insights into the chemical properties and potential applications of these compounds in various fields, including agriculture and medicine (Kaplaushenko, 2019) [https://consensus.app/papers/achievements-studying-reactivity-124triazole3thione-kaplaushenko/ab699af7185a5945a5d0cec267d930e0/?utm_source=chatgpt].
properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-12-8-6-11(7-9-12)20-15(24)10-26-17-22-21-16(23(17)19)13-4-2-3-5-14(13)18/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOHUHINNWABPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide |
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